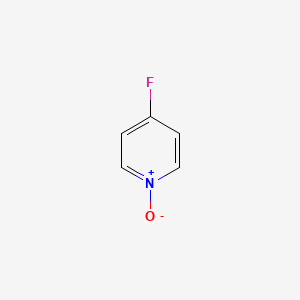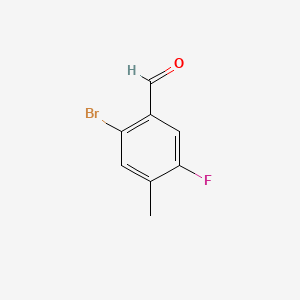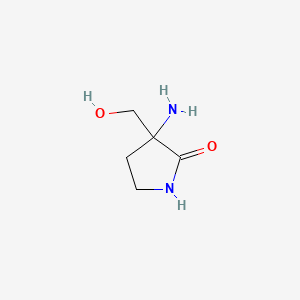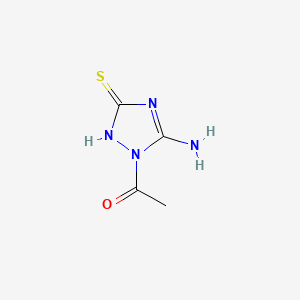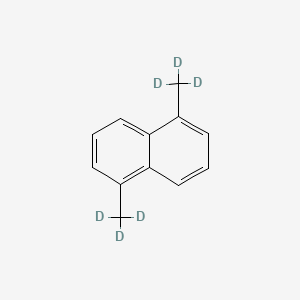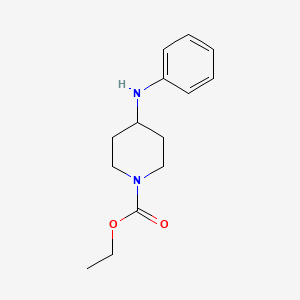
Amoxicillin Trimer Trisodium Salt (>90per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin Trimer Trisodium Salt: is a derivative of amoxicillin, a widely used antibiotic belonging to the penicillin class. This compound is characterized by its high purity (>90%) and is primarily used in scientific research and industrial applications. Amoxicillin itself is known for its effectiveness against a broad spectrum of bacterial infections, and its trimer form offers unique properties that make it valuable for various specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amoxicillin Trimer Trisodium Salt involves the trimerization of amoxicillin molecules. This process typically requires specific reaction conditions, including controlled temperature and pH levels. The synthesis often involves the use of solvents such as dimethylformamide (DMF) and reagents like trisodium phosphate to facilitate the trimerization process .
Industrial Production Methods: Industrial production of Amoxicillin Trimer Trisodium Salt follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin Trimer Trisodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amoxicillin trimers .
Scientific Research Applications
Amoxicillin Trimer Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential role in combination therapies.
Mechanism of Action
The mechanism of action of Amoxicillin Trimer Trisodium Salt is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Comparison with Similar Compounds
- Amoxicillin Dimer Sodium Salt
- Amoxicillin Trimer
- Amoxicillin Trihydrate
- N-Pivaloyl Amoxicillin
Comparison: Amoxicillin Trimer Trisodium Salt is unique due to its trimeric structure, which can enhance its stability and efficacy compared to its monomeric and dimeric counterparts. The trisodium salt form also improves its solubility, making it more suitable for certain applications. Compared to amoxicillin trihydrate, the trimer form may offer better performance in specific industrial and research settings .
Properties
CAS No. |
94703-34-1 |
|---|---|
Molecular Formula |
C48H57N9Na3O15S3 |
Molecular Weight |
1165.181 |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1 |
InChI Key |
HYCIAAAEDUARCI-XWQMZCRMSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na] |
Synonyms |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


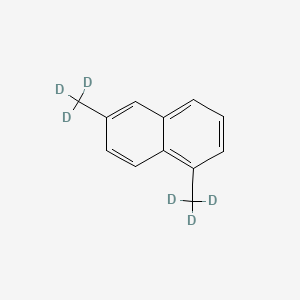
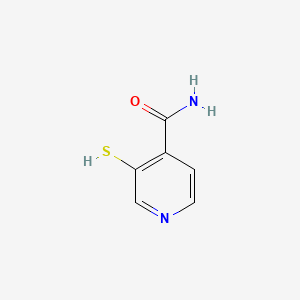
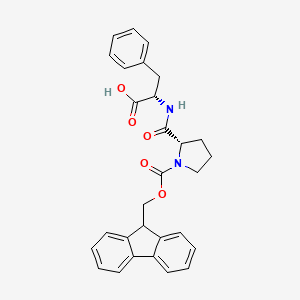
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)
